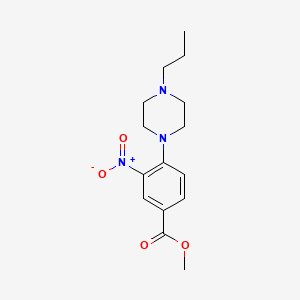
Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate
Descripción general
Descripción
Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene class Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-methylthiophene and a benzene derivative.
Hydroxylation: Introduction of the hydroxyl group at the 7th position can be achieved through selective hydroxylation using reagents like hydrogen peroxide or other oxidizing agents.
Amidation: The propionylamino group is introduced through an amidation reaction, where the amine group reacts with propionyl chloride under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine).
Major Products
Oxidation: Formation of 7-keto-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate.
Reduction: Formation of ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carbinol.
Substitution: Formation of various substituted benzothiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Biological Studies: Its interactions with biological targets such as enzymes and receptors are investigated to understand its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and propionylamino groups play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 7-hydroxy-6-methyl-2-amino-1-benzothiophene-3-carboxylate
- Ethyl 7-hydroxy-6-methyl-2-(acetylamino)-1-benzothiophene-3-carboxylate
- Ethyl 7-hydroxy-6-methyl-2-(butyryl-amino)-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 7-hydroxy-6-methyl-2-(propionylamino)-1-benzothiophene-3-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The propionylamino group, in particular, differentiates it from other similar compounds and may result in unique interactions with biological targets.
Propiedades
IUPAC Name |
ethyl 7-hydroxy-6-methyl-2-(propanoylamino)-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-4-10(17)16-14-11(15(19)20-5-2)9-7-6-8(3)12(18)13(9)21-14/h6-7,18H,4-5H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKBNCOLUOTZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)C(=C(C=C2)C)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B1387350.png)


![7-Chloro-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1387353.png)
![3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B1387354.png)
![[4-(4-Ethoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1387355.png)

(propan-2-yl)amine](/img/structure/B1387362.png)

![N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B1387364.png)

![N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387367.png)

